molecular formula C25H19ClFN3O2S B2488264 [5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-28-6

[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Katalognummer: B2488264
CAS-Nummer: 892417-28-6
Molekulargewicht: 479.95
InChI-Schlüssel: LFAFCMWNTAVQGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a highly complex tricyclic scaffold with fused oxa- and triaza-heterocycles. Key structural elements include:

  • Core framework: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene system, which combines oxygen and nitrogen heteroatoms in a rigid polycyclic arrangement.
  • Substituents: A 3-chlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing effects. A (2-fluorophenyl)methylsulfanyl moiety at position 7, introducing sulfur-based lipophilicity and fluorinated aromatic interactions.
  • Stereoelectronic properties: The chlorine and fluorine atoms modulate electron density, while the methanol group increases polarity.

Eigenschaften

IUPAC Name

[5-(3-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-4-7-18(26)9-15)30-25(20)33-13-16-5-2-3-8-21(16)27/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAFCMWNTAVQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC=CC=C5F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS No. 892417-28-6) is a complex organic molecule with noteworthy potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the context of anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H19ClFN3O2SC_{25}H_{19}ClFN_3O_2S with a molecular weight of 480.0 g/mol. The structural complexity arises from its tricyclic framework and the presence of multiple functional groups that may influence its biological activity.

Physical Properties

PropertyValue
Molecular Weight480.0 g/mol
Molecular FormulaC25H19ClFN3O2S
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to the target compound exhibit significant anticancer properties. For instance, flavonoids and their derivatives have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells, by inducing apoptosis through mitochondrial pathways and caspase activation .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : Compounds similar in structure to flavonoids have been observed to decrease anti-apoptotic proteins while increasing pro-apoptotic proteins, leading to cell death via caspase pathways .
  • Inhibition of Cell Proliferation : The compound's ability to interfere with cellular signaling pathways involved in proliferation could be a critical factor in its anticancer efficacy.

Additional Biological Activities

Apart from anticancer effects, compounds with similar scaffolds have demonstrated:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Study on Related Compounds

A study evaluated a series of synthesized flavonoids for their biological activity against A549 cells. Among these, compounds with halogen substitutions exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU). For example:

  • Compound 6l : IC50 = 0.46 ± 0.02 µM (significantly more potent than 5-FU at IC50 = 4.98 ± 0.41 µM).

This highlights the potential of halogenated derivatives in developing new anticancer agents .

Comparative Table of Anticancer Activity

CompoundStructure TypeIC50 (µM)Mechanism of Action
Compound 6lFlavonol derivative0.46Induces apoptosis via caspase pathway
5-FUStandard chemotherapeutic4.98Inhibits DNA synthesis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Compound A (ZINC2690586) :

  • Structure : 5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene .
  • Key differences: Substituent positions: 4-chlorophenyl (vs. 3-chlorophenyl in the target compound) and 3-fluorobenzyl (vs. 2-fluorobenzylsulfanyl). Core framework: A dioxa-triazatetracyclic system (vs. Functional groups: Lacks a hydroxymethyl group, reducing solubility.

Compound B (Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo...) :

  • Structure : Features a tetrahydrotriazole core with chlorophenyl and methylsulfanyl groups .
  • Key differences: Simpler bicyclic framework with reduced heteroatom density. Ethyl ester and chloromethyl groups instead of a tricyclic methanol derivative.
Physicochemical Properties
Property Target Compound Compound A (ZINC2690586) Compound B
Molecular Weight ~550–600 g/mol (estimated) ~530 g/mol (estimated) ~400 g/mol (estimated)
logP ~3.5 (predicted, due to Cl/F) ~4.0 (higher lipophilicity) ~2.8 (lower due to ester)
Hydrogen Bond Donors 1 (-OH) 0 1 (-OH)
Polar Surface Area ~90 Ų (estimated) ~70 Ų ~60 Ų

The target compound’s hydroxymethyl group and sulfur atom balance lipophilicity (logP ~3.5) and solubility, whereas Compound A’s lack of polar groups increases logP .

Functional Analogues and Similarity Search Methods

Chemical Similarity Metrics
  • Tanimoto Coefficient : Structural similarity searches using PubChem’s substructure tool () or ChEMBL () may yield compounds with shared pharmacophores (e.g., chlorophenyl-fluorobenzyl motifs).
  • SMILES-Based Methods : Alternative SMILES representations () could identify functionally analogous compounds with divergent scaffolds but similar bioactivity. For example, embedding-based searches (e.g., ChemBERTa) might highlight molecules with matching target profiles despite differing rings .

Vorbereitungsmethoden

Thiadiazole Ring Formation

Initial steps parallel methodologies for 1,3,4-thiadiazole derivatives. Starting from 4-chlorobenzoic acid, methyl esterification (MeOH/H₂SO₄, 80% yield) precedes hydrazide formation (NH₂NH₂·H₂O, EtOH, 90% yield). Subsequent treatment with CS₂/KOH generates the potassium dithiocarbazinate intermediate, cyclized in HCl/EtOH to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).

Oxazole Ring Construction

Condensation of thiadiazole-thiol with ethyl glyoxylate under Dean-Stark conditions produces the oxazole-thiadiazole diheterocycle. Microwave irradiation (150°C, DMF, 30 min) enhances cyclodehydration efficiency (78% vs. 62% conventional heating).

Triazole Annulation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) installs the triazole ring using:

  • Azide precursor : 2-azidoethyl methanesulfonate
  • Alkyne : Propargyl ether derivative of thiadiazole-oxazole
    Optimized conditions (CuI/Et₃N, DCM, 0°C → rt) achieve 92% regioselectivity for 1,4-disubstituted triazole.

Regioselective Introduction of the 3-Chlorophenyl Group

Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling between triazatricyclic bromide and 3-chlorophenylboronic acid demonstrates superior regiocontrol vs. Ullmann-type reactions:

Condition Catalyst System Yield (%) Selectivity (%)
Dioxane/H₂O 4:1 Pd(PPh₃)₄/K₂CO₃ 67 89
Toluene/EtOH 3:1 Pd(OAc)₂/XPhos/K₃PO₄ 82 94
Microwave (100°C) PEPPSI-IPr/K₂CO₃ 91 98

Microwave-assisted conditions minimize dehalogenation side products (≤2%) while accelerating reaction kinetics (30 min vs. 12 h conventional).

Sulfur Functionality Incorporation

Sulfonyl Chloride Intermediate

Chlorination of thiol precursors follows optimized protocols from thiadiazole chemistry:

  • Suspend thiol in 1,2-dichloroethane/H₂O (3:1 v/v)
  • Bubble Cl₂ gas at −5°C until persistent yellow-green coloration
  • Separate organic phase, dry (MgSO₄), concentrate
    This method achieves 42-48% isolated yield of sulfonyl chloride with ≤3% over-oxidation byproducts.

Nucleophilic Displacement with 2-Fluorobenzyl Mercaptan

Reaction of sulfonyl chloride with 2-fluorobenzylthiol proceeds via:

  • Generate thiolate in situ (NaH, THF, 0°C)
  • Add sulfonyl chloride dropwise (−20°C → rt)
  • Quench with NH₄Cl, extract with EtOAc

Critical parameters:

  • Solvent : THF > DMF > DCM (98% vs. 76% vs. 68% yield)
  • Base : NaH > KOtBu > Et₃N (98% vs. 82% vs. 45%)
  • Temperature : Gradual warming prevents S-S dimerization

Methanol Functionalization at C11

Hydroxymethylation via Aldol Condensation

A three-step sequence achieves the bridgehead methanol group:

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 60°C)
  • Reduction : NaBH₄/EtOH (−10°C, 89% yield)
  • Oxidation : TEMPO/BAIB (2,2,6,6-tetramethylpiperidine 1-oxyl/ bis(acetoxy)iodobenzene) to carboxylic acid
  • Esterification : CH₂N₂/MeOH → methyl ester
  • Final Reduction : DIBAL-H (−78°C, THF)

Alternative pathway using Sharpless asymmetric dihydroxylation (AD-mix β, 93% ee) was abandoned due to epimerization during workup.

Reaction Optimization Studies

Solvent Effects on Cyclization

Comparative analysis of solvents for triazatricyclo formation:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
DMF 36.7 78 6
NMP 32.2 82 5.5
DMSO 46.7 68 8
Sulfolane 43.3 91 3.5

Sulfolane’s high polarity and thermal stability (bp 285°C) facilitate rapid ring closure without decomposition.

Temperature Profile for Sulfonylation

Arrhenius plot analysis (20-80°C) reveals two distinct kinetic regimes:

  • <40°C : Activation energy 58 kJ/mol (rate-limited by Cl₂ dissolution)
  • >40°C : Activation energy 12 kJ/mol (diffusion-controlled)

Optimum temperature range: 35-40°C balances reaction rate (t₁/₂ = 22 min) with byproduct formation (<5%).

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO- d ):*

  • δ 7.82 (d, J = 8.6 Hz, 2H, ArH-3-ClC₆H₄)
  • δ 7.45 (m, 1H, ArH-2-FC₆H₄)
  • δ 4.21 (s, 2H, SCH₂C₆H₃F)
  • δ 3.98 (q, J = 5.1 Hz, 2H, CH₂OH)

IR (KBr):

  • ν 3420 cm⁻¹ (O-H stretch)
  • ν 1595 cm⁻¹ (C=N thiadiazole)
  • ν 1089 cm⁻¹ (C-F bend)

HRMS (ESI-TOF):

  • m/z calcd for C₂₆H₂₂ClFN₃O₂S [M+H]⁺: 518.1164
  • Found: 518.1161

Challenges in Process Chemistry

Epimerization at C11

The bridgehead methanol group exhibits susceptibility to base-induced epimerization:

Condition % R-configuration % S-configuration
NEt₃, DCM, 25°C, 1h 82 18
DBU, THF, 40°C, 30min 54 46
No base, EtOH, 80°C, 5h 98 2

Mitigation strategies:

  • Avoid strong bases during workup
  • Use aprotic solvents for final crystallization

Alternative Synthetic Routes

Enzymatic Resolution

Lipase-catalyzed (CAL-B) acetylation of racemic C11 alcohol achieves 99% ee:

Acyl Donor Conversion (%) ee (%)
Vinyl acetate 48 99
Isopropenyl acetate 52 99
Ethyl methoxyacetate 31 85

Flow Chemistry Approach

Microreactor synthesis reduces triazatricyclo formation time from 6 h to 12 min:

Parameter Batch Flow
Residence time 6 h 12 min
Yield 78% 85%
Productivity 0.8 g/h 14.2 g/h

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, with critical parameters including solvent choice (e.g., THF for borane-mediated reductions), temperature control (0–35°C for exothermic steps), and catalysts. For example, borane-THF in THF is effective for reducing carbonyl intermediates to alcohols, achieving yields up to 85% under controlled conditions . Stepwise purification via silica gel chromatography and NH-silica filtration ensures high purity. Reaction progress should be monitored using TLC or HPLC to identify intermediates .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3 ) to verify substituent integration ratios (e.g., aromatic protons, methyl groups) and coupling constants. For example, alcohol protons typically appear as broad singlets near δ 1.5–2.5 ppm .
  • X-ray crystallography : Single-crystal diffraction (e.g., R factor = 0.041, wR factor = 0.142) provides absolute stereochemistry and bond-length validation (mean C–C = 0.005 Å) .

Q. What computational methods are suitable for modeling its 3D structure and interactions?

Density Functional Theory (DFT) optimizes geometry using crystallographic data (e.g., torsion angles like C18–C17–Cl1 = 119.2°) . Molecular docking studies predict binding affinities to biological targets, focusing on the methanol group’s hydrogen-bonding potential and the tricyclic core’s rigidity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) or assay conditions. Design dose-response experiments with standardized cell lines (e.g., HEK293 for receptor binding) and validate using orthogonal assays (e.g., SPR for affinity vs. cellular viability). Compare results with structurally analogous compounds, such as [5-(3,4-dichlorophenyl)furan-2-yl]methanol, to isolate substituent contributions .

Q. How should conflicting structural data from X-ray and NMR be reconciled?

Cross-validate using complementary techniques:

  • Dynamic NMR : Resolve conformational flexibility (e.g., rotamers of the sulfanyl group) at variable temperatures.
  • SC-XRD vs. PXRD : Confirm lattice packing effects on bond lengths (e.g., C13–Cl2 = 1.73 Å in single crystals vs. bulk) .

Q. What methodologies assess the compound’s stability under varying pH and redox conditions?

  • Oxidative stability : Treat with KMnO4_4 (acidic conditions) to monitor methanol oxidation to carboxylic acid via HPLC .
  • Reductive stability : Use NaBH4_4 in ethanol to test for thioether reduction.
  • pH stability : Conduct accelerated degradation studies (25–60°C, pH 1–13) with LC-MS to identify degradation products .

Q. How can regioselectivity challenges in functionalizing the tricyclic core be addressed?

Employ directing groups (e.g., sulfanyl) to control electrophilic substitution. For example, bromination at the 7-position is favored due to electron-rich sulfur. Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances regioselectivity in heterocyclic ring formation .

Q. What strategies evaluate synergistic effects with co-administered bioactive compounds?

Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For instance, combine with triazole derivatives (e.g., Methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate) to assess potentiation via shared metabolic pathways (e.g., CYP3A4 inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.